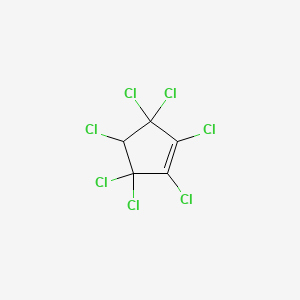
1,2,3,3,4,5,5-Heptachlorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,5,5-Heptachlorocyclopentene is a chemical compound with the molecular formula C5HCl7. It is a highly chlorinated derivative of cyclopentene, characterized by the presence of seven chlorine atoms attached to the cyclopentene ring. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,5,5-Heptachlorocyclopentene typically involves the chlorination of cyclopentene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous chlorination processes where cyclopentene is fed into a reactor with chlorine gas. The reaction is catalyzed by iron(III) chloride, and the product is purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,5,5-Heptachlorocyclopentene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially dechlorinated cyclopentene derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines, resulting in the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated cyclopentanones.
Reduction: Partially dechlorinated cyclopentene derivatives.
Substitution: Cyclopentene derivatives with functional groups such as hydroxyl or amino groups.
Scientific Research Applications
1,2,3,3,4,5,5-Heptachlorocyclopentene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,5,5-Heptachlorocyclopentene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in proteins and other biomolecules, potentially leading to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene (C5Cl6): A closely related compound with six chlorine atoms, used in the synthesis of pesticides and flame retardants.
1-Chloro-2,3,3,4,4,5,5-Heptafluorocyclopentene (C5ClF7): A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.
Uniqueness
1,2,3,3,4,5,5-Heptachlorocyclopentene is unique due to its high degree of chlorination, which imparts exceptional stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent chemical compounds.
Properties
CAS No. |
50565-55-4 |
|---|---|
Molecular Formula |
C5HCl7 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,2,3,3,4,5,5-heptachlorocyclopentene |
InChI |
InChI=1S/C5HCl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h3H |
InChI Key |
FPRUTMMFQBQUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


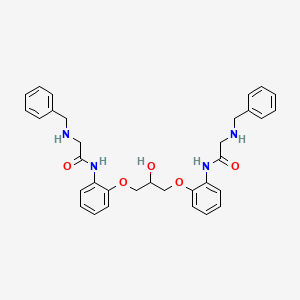
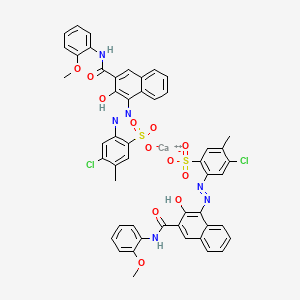
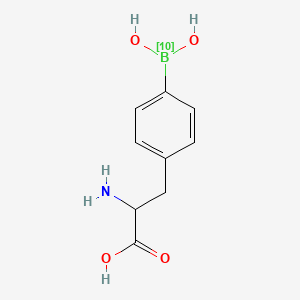
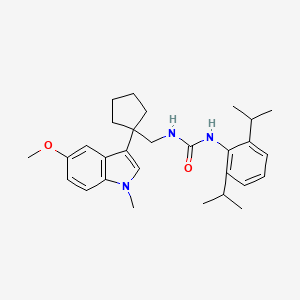

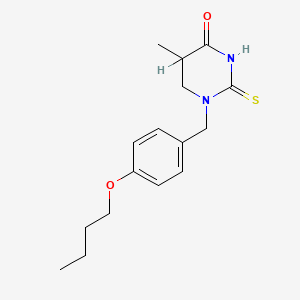
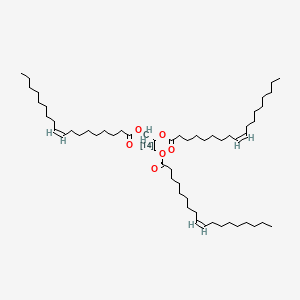
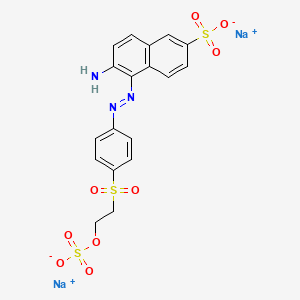
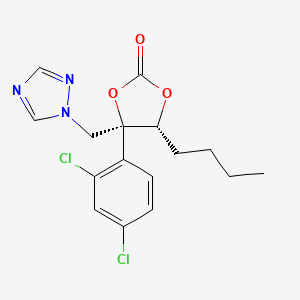
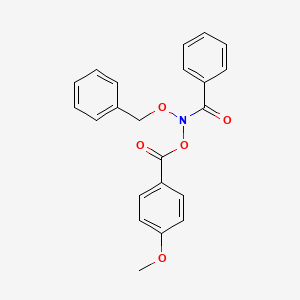
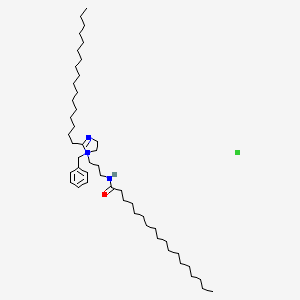
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)


